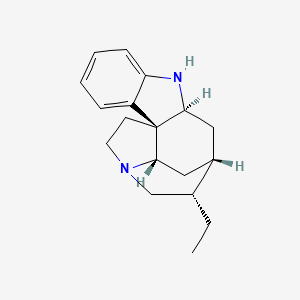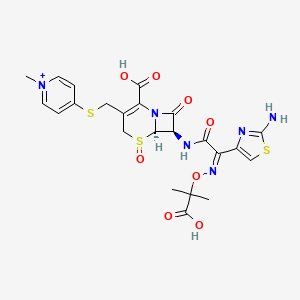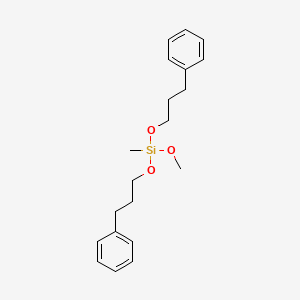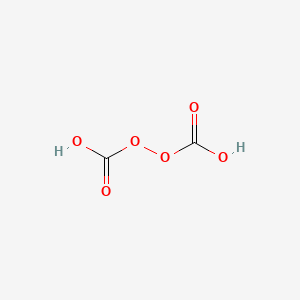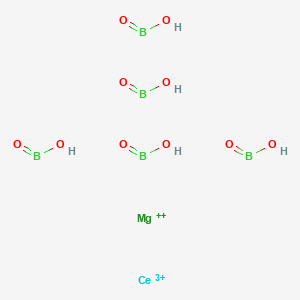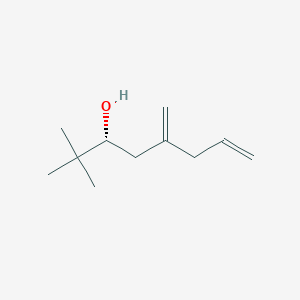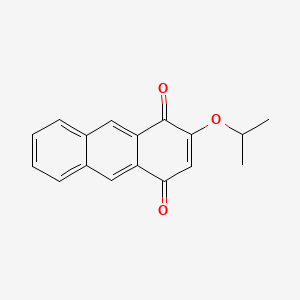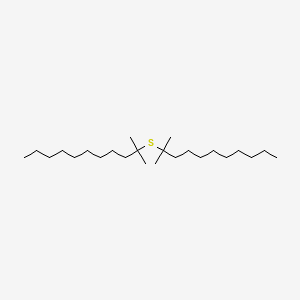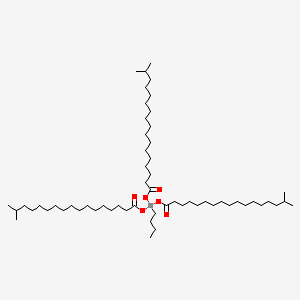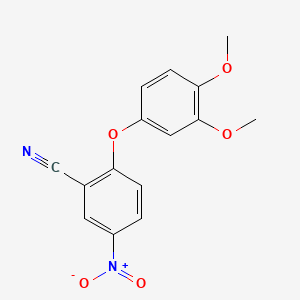
Benzonitrile, 2-(3,4-dimethoxyphenoxy)-5-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzonitrile, 2-(3,4-dimethoxyphenoxy)-5-nitro- is an organic compound with a complex structure that includes a benzonitrile core substituted with a 3,4-dimethoxyphenoxy group and a nitro group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-(3,4-dimethoxyphenoxy)-5-nitro- typically involves multiple steps. One common method starts with the nitration of 2-(3,4-dimethoxyphenoxy)benzonitrile. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Benzonitrile, 2-(3,4-dimethoxyphenoxy)-5-nitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes depending on the reaction conditions.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary based on the nucleophile used, resulting in compounds with different functional groups replacing the methoxy groups.
科学研究应用
Benzonitrile, 2-(3,4-dimethoxyphenoxy)-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of benzonitrile, 2-(3,4-dimethoxyphenoxy)-5-nitro- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methoxy groups may enhance its binding affinity to certain targets.
相似化合物的比较
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: Shares the 3,4-dimethoxyphenyl group but differs in the core structure and functional groups.
2-(3,4-Dimethoxyphenoxy)acetonitrile: Similar in structure but lacks the nitro group, leading to different chemical properties and reactivity.
Uniqueness
Benzonitrile, 2-(3,4-dimethoxyphenoxy)-5-nitro- is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the nitro and methoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
属性
CAS 编号 |
99902-83-7 |
|---|---|
分子式 |
C15H12N2O5 |
分子量 |
300.27 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenoxy)-5-nitrobenzonitrile |
InChI |
InChI=1S/C15H12N2O5/c1-20-14-6-4-12(8-15(14)21-2)22-13-5-3-11(17(18)19)7-10(13)9-16/h3-8H,1-2H3 |
InChI 键 |
RPIBXKIUACFKNO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



